![molecular formula C13H17NO3 B588249 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone CAS No. 889443-20-3](/img/structure/B588249.png)
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, also known as 3,4-DHBQ, is an organic compound commonly used in scientific research. It has been used in a variety of applications, including organic synthesis, drug development, and biochemical and physiological studies. The compound has a unique structure, with a quinolinone core and four hydroxybutoxy substituents.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Methodologies : Research has been dedicated to improving the synthetic pathways for derivatives of 3,4-Dihydro-2(1H)-quinolinone. For instance, a study by Qian (2005) focused on enhancing the preparative methods for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, achieving a 59% overall yield. Another study explored a new synthesis route for 3,4-dihydro-2(1H)quinolinone derivatives with high yield and simpler operation, starting from aniline and 3-chloropropionyl chloride through various chemical transformations (Wu Chun-xin, 2003).
Chemical Transformations and Applications : The versatility of 3,4-dihydro-2(1H)-quinolinone derivatives has been highlighted in studies involving their potential for various chemical transformations. For example, the electrosynthesis approach for synthesizing 3-chloro-1,4-disubstituted-2(1H)-quinolinones showcases the chemical adaptability of these compounds (B. Batanero & F. Barba, 2003).
Pharmacological Studies
Pharmacological Properties : Compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold exhibit a range of pharmacological activities, such as phosphodiesterase inhibition, blocking of β-adrenergic receptors, and interactions with serotonin and dopamine receptors. This diversity underscores the potential for drug development, as seen in FDA-approved drugs like cilostazol and aripiprazole (Letitia Meiring et al., 2017).
Monoamine Oxidase Inhibition : A study by Meiring et al. (2013) found that 3,4-dihydro-2(1H)-quinolinone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting their potential use in treating Parkinson's disease.
Propriétés
IUPAC Name |
7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3,5,9,15H,1-2,4,6-8H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRICLZOCASGBRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747654 |
Source
|
Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
889443-20-3 |
Source
|
Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(4-HYDROXYBUTOXY)-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY2TJ7FPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.